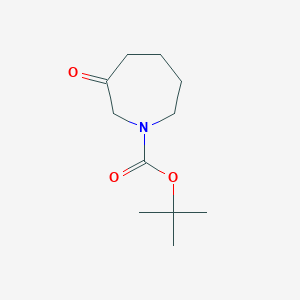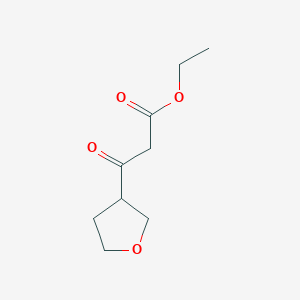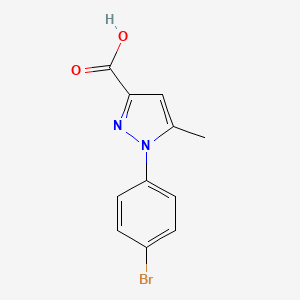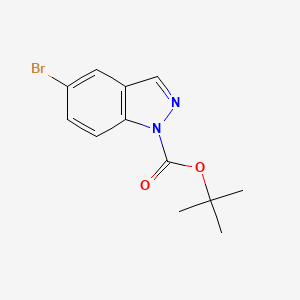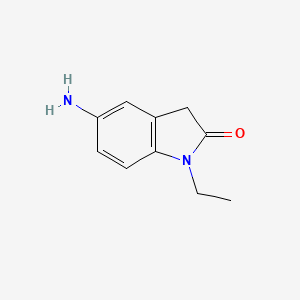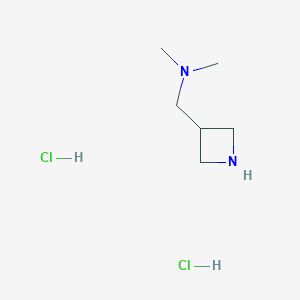
1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride
概要
説明
The compound 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride is not directly mentioned in the provided papers. However, the papers discuss related azetidine derivatives and their chemical properties, which can provide insights into the behavior of similar compounds. Azetidine, a four-membered cyclic amine, is known to polymerize under the influence of cationic initiators, forming structures with varying amino functions . Additionally, azetidine derivatives have been synthesized and evaluated for biological activities, such as antileishmanial and antibacterial properties .
Synthesis Analysis
The synthesis of azetidine derivatives involves various strategies. For instance, azetidine itself polymerizes to form dimers and further polymerizes under the influence of cationic initiators like perchloric acid in methanol . In another approach, azetidin-2-ones are synthesized using Staudinger's ketene-imine cycloaddition, starting from 2-diazo-1,2-diarylethanones . A different method involves the reaction of imine derivatives with ketenes generated from chloroacetylchloride and triethylamine . These methods highlight the versatility of azetidine derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of azetidine derivatives is characterized by spectroscopic methods such as NMR spectroscopy. For example, the polymer derived from azetidine contains 20% tertiary, 60% secondary, and 20% primary amino functions, as determined by 300 MHz 1H-NMR spectroscopy . The structural assignment of synthesized azetidin-2-ones is also confirmed by IR and 1H NMR spectral data . These analyses are crucial for understanding the molecular framework and functional groups present in azetidine derivatives.
Chemical Reactions Analysis
Azetidine and its derivatives undergo various chemical reactions. The polymerization of azetidine, for instance, involves a proton transfer from the protonated dimer to the monomer due to the higher basicity of the monomer . The transformation of methyleneamines to azetidin-2-ones results in a marked improvement in antiparasitic activity, indicating a significant chemical modification . The reaction of imine derivatives with ketenes to form azetidin-2-ones represents another type of chemical reaction that these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The presence of different amino functions in the polymer affects its basicity and reactivity . The antileishmanial activity of azetidin-2-ones suggests that these compounds can interact with biological targets, which is a significant chemical property . The in vitro antibacterial activity of synthesized azetidin-2-ones against various bacterial pathogens indicates their potential as antibacterial agents, although some compounds only show marginal activity .
Safety And Hazards
特性
IUPAC Name |
1-(azetidin-3-yl)-N,N-dimethylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8(2)5-6-3-7-4-6;;/h6-7H,3-5H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHHFWKWIVLISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629928 | |
| Record name | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride | |
CAS RN |
321890-22-6 | |
| Record name | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

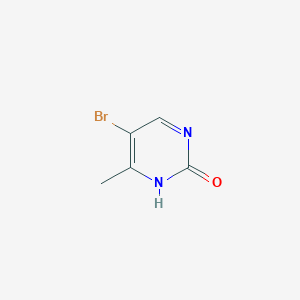
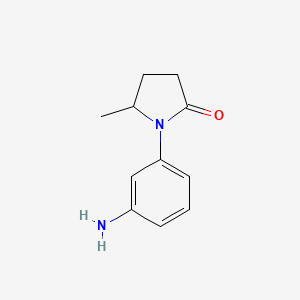
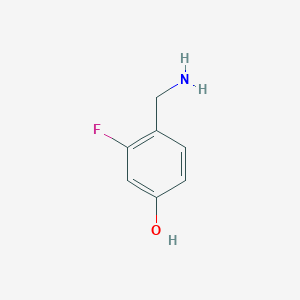
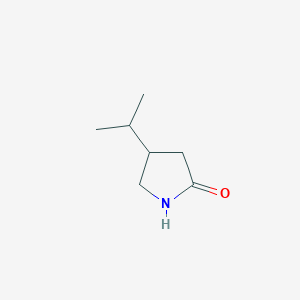
![1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine](/img/structure/B1290288.png)
![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)
![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290310.png)

